molecular formula C10H13ClFNO2S B14904600 n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine

Cat. No.: B14904600
M. Wt: 265.73 g/mol
InChI Key: UNDRBODYYKQSBI-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine is a synthetic organic compound featuring a benzylamine core substituted with a 2-chloro-6-fluorophenyl group and a methylsulfonyl (-SO₂CH₃) moiety. Its molecular formula is C₁₀H₁₂ClFNO₂S, with a molecular weight of 263.72 g/mol.

Properties

Molecular Formula

C10H13ClFNO2S

Molecular Weight

265.73 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylsulfonylethanamine

InChI

InChI=1S/C10H13ClFNO2S/c1-16(14,15)6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3

InChI Key

UNDRBODYYKQSBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, can be synthesized through the chlorination and fluorination of benzyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with ethan-1-amine to form the benzylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or to reduce the benzyl group.

    Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor or intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
This compound C₁₀H₁₂ClFNO₂S 263.72 Chloro, fluoro, methylsulfonyl, amine Likely intermediate for pharmaceuticals; sulfonyl group enhances stability/solubility
2-(2-Chloro-6-fluorophenyl)ethan-1-amine C₈H₉ClFN 173.62 Chloro, fluoro, amine Intermediate in synthesis of larger molecules (e.g., benzimidazoles)
1-(3-Chloro-5-nitrophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine C₁₄H₁₁Cl₂FN₂O₂ 329.15 Nitro, chloro, fluoro, amine High molecular weight; nitro group may increase reactivity/toxicity
Apremilast C₂₂H₂₄N₂O₇S 460.50 Methoxy, ethoxy, methylsulfonyl, isoindole FDA-approved anti-inflammatory drug for psoriasis; methylsulfonyl aids bioavailability
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine C₁₅H₁₅ClFNO 279.74 Methoxy, chloro, fluoro, amine Structural analog with methoxy substitution; potential CNS activity
2-(Methylsulfonyl)ethan-1-amine (L9) C₃H₉NO₂S 123.17 Methylsulfonyl, amine Key building block in lapatinib synthesis

Key Structural and Functional Comparisons :

Substituent Effects: The methylsulfonyl group in the target compound and Apremilast enhances polarity and metabolic stability compared to non-sulfonylated analogs like 2-(2-chloro-6-fluorophenyl)ethan-1-amine . Halogenation: Chloro and fluoro substituents in the benzyl group improve lipophilicity and receptor binding, as seen in analogs like 1-(3-chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine .

Synthetic Relevance :

  • The target compound’s synthesis likely involves alkylation of 2-(methylsulfonyl)ethan-1-amine (L9) with 2-chloro-6-fluorobenzyl chloride, similar to methods in and .
  • In contrast, Apremilast requires multi-step synthesis involving isoindole ring formation and chiral resolution .

Pharmacological Potential: While Apremilast is clinically validated for inflammation, the target compound’s smaller size and sulfonyl group suggest utility as a kinase inhibitor intermediate, akin to lapatinib precursors . The absence of bulky aromatic systems (e.g., quinazoline in ) may favor better solubility than benzodiazepine analogs .

Research Findings and Data

Physicochemical Properties :

  • Solubility: Methylsulfonyl groups generally improve aqueous solubility compared to non-polar analogs. For example, Apremilast’s solubility in water is ~0.1 mg/mL, while halogenated amines (e.g., ’s compound) are less soluble .
  • Stability : Sulfonyl groups resist oxidative degradation, making the target compound more stable than nitro-substituted derivatives () .

Toxicological Considerations :

  • The target compound’s genotoxic risk is likely low (<25 ppm genotoxins), as seen in Apremilast’s stringent impurity controls .

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